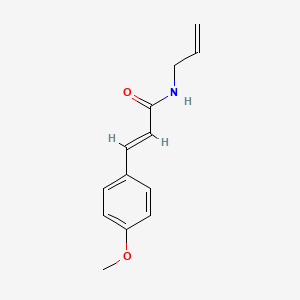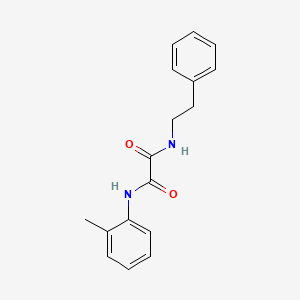
3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is a white to off-white powder that is insoluble in water but soluble in organic solvents. This compound has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as carbonic anhydrase and sulfonamide hydrolase. This inhibition can lead to various biochemical and physiological effects, which will be discussed in the following sections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide are diverse. One of the most significant effects of this compound is its ability to inhibit the activity of carbonic anhydrase. This enzyme is involved in the regulation of pH in various tissues and organs of the body. Inhibition of carbonic anhydrase can lead to various physiological effects, such as decreased blood pH, increased bicarbonate excretion, and decreased carbon dioxide transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for studying the mechanisms of these enzymes and developing new drugs that target them. However, there are also certain limitations to the use of this compound. For example, it is insoluble in water, which can make it difficult to work with in aqueous environments. Additionally, its potent inhibitory activity can lead to off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide. One potential direction is the development of new drugs that target the enzymes inhibited by this compound. Additionally, this compound could be used as a starting material for the synthesis of new heterocyclic compounds with potential applications in medicinal chemistry. Finally, further studies are needed to understand the mechanism of action of this compound and its potential effects on various biochemical and physiological processes.
Conclusion:
3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide is a valuable compound for scientific research due to its potent inhibitory activity against certain enzymes. It has potential applications in the development of new drugs and the synthesis of new heterocyclic compounds. However, further studies are needed to fully understand its mechanism of action and potential effects on various biochemical and physiological processes.
Métodos De Síntesis
The synthesis of 3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide involves the reaction of 2-fluoroaniline with 3-bromo-4-methoxybenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can then be purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to possess potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been used in the synthesis of various heterocyclic compounds, which have potential applications in the field of organic chemistry.
Propiedades
IUPAC Name |
3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO3S/c1-19-13-7-6-9(8-10(13)14)20(17,18)16-12-5-3-2-4-11(12)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXGDVVPGDTFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5109262.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5109279.png)
![(4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5109284.png)
![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine](/img/structure/B5109314.png)
![2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B5109325.png)
![N-[3-(dimethylamino)propyl]-N'-phenyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]urea](/img/structure/B5109327.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)

![2-[(2-fluorophenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5109354.png)
![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109356.png)
![ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5109358.png)